molecular formula C10H9NO4 B1624116 2-Methyl-3-(4-nitrophenyl)-2-Propenoicacid CAS No. 949-98-4

2-Methyl-3-(4-nitrophenyl)-2-Propenoicacid

Cat. No.: B1624116
CAS No.: 949-98-4
M. Wt: 207.18 g/mol
InChI Key: AWWVCUPVXCDDHS-SREVYHEPSA-N
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Description

2-Methyl-3-(4-nitrophenyl)-2-Propenoicacid is an organic compound characterized by the presence of a methyl group, a nitrophenyl group, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-nitrophenyl)-2-Propenoicacid typically involves the reaction of 4-nitrobenzaldehyde with acetone in the presence of a base, followed by the addition of a suitable acid to yield the final product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-nitrophenyl)-2-Propenoicacid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones

    Reduction: Reduction of the nitro group to an amino group

    Substitution: Electrophilic aromatic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst

Major Products

    Oxidation: 2-Methyl-3-(4-carboxyphenyl)-2-Propenoicacid

    Reduction: 2-Methyl-3-(4-aminophenyl)-2-Propenoicacid

    Substitution: Halogenated derivatives of the original compound

Scientific Research Applications

2-Methyl-3-(4-nitrophenyl)-2-Propenoicacid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-nitrophenyl)-2-Propenoicacid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the propenoic acid moiety can interact with enzymes and receptors. These interactions can lead to various biological effects, including modulation of inflammatory pathways and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(4-aminophenyl)-2-Propenoicacid
  • 2-Methyl-3-(4-carboxyphenyl)-2-Propenoicacid
  • 2-Methyl-3-(4-bromophenyl)-2-Propenoicacid

Uniqueness

2-Methyl-3-(4-nitrophenyl)-2-Propenoicacid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

(Z)-2-methyl-3-(4-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-7(10(12)13)6-8-2-4-9(5-3-8)11(14)15/h2-6H,1H3,(H,12,13)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWVCUPVXCDDHS-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417950
Record name 2-Methyl-3-(4-nitrophenyl)-2-Propenoicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949-98-4
Record name NSC36174
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36174
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-3-(4-nitrophenyl)-2-Propenoicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-Methyl-4-nitrocinnamic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

630 ml of pyridine was added to 76 g of 4-nitrobenzaldehyde (m.p. 105°-106.5° C.), 118 g of methylmalonic acid (prepared by hydrolysis of diethyl methylmalonate) and 85 g of piperidine. The mixture was heated with stirring over a steam bath for 24 hours. After being allowed to cool, the reaction mixture was then added to a mixture of 1,250 ml of concentrated hydrochloric acid and 2.5 kg of ice. The resulting oil content was then extracted with diethyl ether. The oil content was further extracted with a 5% aqueous solution of sodium hydroxide. The aqueous solution was then slightly acidified. The resulting crystal composition was then filtered off and dried. (Yield: 86 g (83%))
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Two
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
630 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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